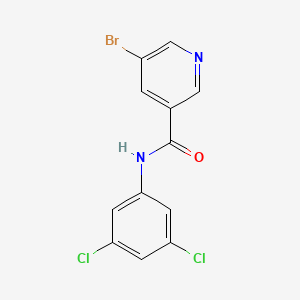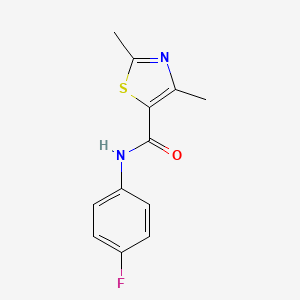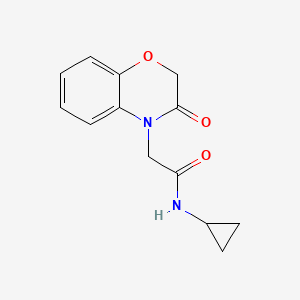![molecular formula C18H26FN3O3 B5625039 (4S)-N,N-diethyl-4-{[(4-fluorophenoxy)acetyl]amino}-1-methyl-L-prolinamide](/img/structure/B5625039.png)
(4S)-N,N-diethyl-4-{[(4-fluorophenoxy)acetyl]amino}-1-methyl-L-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prolinamides and their derivatives are widely studied in organic chemistry due to their interesting biological activities and potential as catalysts in various organic reactions. The introduction of fluorophenoxy groups into prolinamide structures can significantly alter their chemical and physical properties, potentially leading to novel applications in medicinal and synthetic chemistry.
Synthesis Analysis
The synthesis of complex molecules like (4S)-N,N-diethyl-4-{[(4-fluorophenoxy)acetyl]amino}-1-methyl-L-prolinamide typically involves multi-step organic reactions. Starting from L-proline, various strategies such as acylation, alkylation, and the introduction of fluorophenoxy groups can be employed. For example, L-prolinamides can be prepared from L-proline and simple aliphatic and aromatic amines and have shown activity as catalysts for direct aldol reactions, indicating the synthetic versatility of prolinamide derivatives (PNAS, 2004).
Molecular Structure Analysis
The molecular structure of prolinamide derivatives is critical for their function and reactivity. Crystal structure studies of similar compounds, such as N-acetyl-L-prolinamide, reveal orthorhombic crystals held together by an extensive hydrogen-bond system, which could influence the reactivity and properties of related compounds (Biopolymers, 1976).
Chemical Reactions and Properties
Prolinamide derivatives participate in a variety of chemical reactions, such as aldol reactions, demonstrating their potential as catalysts. The presence of a fluorophenoxy group could enhance the molecule's electrophilic properties and influence its interaction with nucleophiles. For instance, enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives highlight the chemical reactivity of these compounds (PNAS, 2004).
Propiedades
IUPAC Name |
(2S,4S)-N,N-diethyl-4-[[2-(4-fluorophenoxy)acetyl]amino]-1-methylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O3/c1-4-22(5-2)18(24)16-10-14(11-21(16)3)20-17(23)12-25-15-8-6-13(19)7-9-15/h6-9,14,16H,4-5,10-12H2,1-3H3,(H,20,23)/t14-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPAGGKMVANYPV-HOCLYGCPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CC(CN1C)NC(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@@H]1C[C@@H](CN1C)NC(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-N,N-diethyl-4-{[(4-fluorophenoxy)acetyl]amino}-1-methyl-L-prolinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[2-(2-methoxyphenoxy)acetyl]-2-pyrazinecarbohydrazide](/img/structure/B5624977.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1(2H)-phthalazinone](/img/structure/B5624982.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5624987.png)

![3-[(3,4-dihydro-1H-isochromen-1-ylcarbonyl)oxy]-N,N,N-trimethyl-1-butanaminium iodide](/img/structure/B5624996.png)
![N-methyl-1-[1-(4-morpholinyl)cyclohexyl]-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5624998.png)

![4'-[2-(dimethylamino)-2-oxoethyl]biphenyl-2-carboxamide](/img/structure/B5625015.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5625031.png)

![N-(2-methoxyethyl)-5-[2-(trifluoromethoxy)phenyl]-2-furamide](/img/structure/B5625048.png)